N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide
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Overview
Description
N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide is a synthetic organic compound It is characterized by the presence of a glycinamide backbone, substituted with various functional groups including a chloro-methylphenyl group, a methylphenylsulfonyl group, and a morpholin-4-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the glycinamide backbone: This can be achieved through the reaction of glycine with appropriate amine derivatives.
Introduction of the chloro-methylphenyl group: This step may involve electrophilic aromatic substitution reactions.
Addition of the methylphenylsulfonyl group: This can be done using sulfonylation reactions.
Attachment of the morpholin-4-yl ethyl group: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide
- N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(piperidin-4-yl)ethyl]glycinamide
Uniqueness
N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness might make it particularly suitable for certain applications, such as selective enzyme inhibition or specific receptor targeting.
Properties
Molecular Formula |
C22H28ClN3O4S |
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Molecular Weight |
466.0 g/mol |
IUPAC Name |
2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C22H28ClN3O4S/c1-17-3-6-20(7-4-17)31(28,29)26(21-8-5-19(23)15-18(21)2)16-22(27)24-9-10-25-11-13-30-14-12-25/h3-8,15H,9-14,16H2,1-2H3,(H,24,27) |
InChI Key |
SDRGLIONJVSREC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCN2CCOCC2)C3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
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